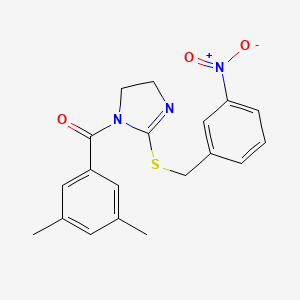

(3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-8-14(2)10-16(9-13)18(23)21-7-6-20-19(21)26-12-15-4-3-5-17(11-15)22(24)25/h3-5,8-11H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLXFNHVPITFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and structural evaluations.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylphenyl group, a thioether linkage with a nitrobenzyl moiety, and an imidazole ring. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated activity against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| C3 | S. pneumoniae | 8 |

| IT10 | M. tuberculosis | 2.32 |

| IT06 | M. tuberculosis | 15.22 |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the imidazole structure, indicating their effectiveness against specific pathogens .

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer properties. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |

| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | HCT-15 (colon cancer) | 1.95 |

These results suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Cellular Processes : The imidazole ring is known to interfere with cellular signaling pathways that promote survival and proliferation in cancer cells.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of imidazole derivatives highlighted that modifications on the benzene ring significantly influenced the antimicrobial potency. The introduction of electron-withdrawing groups like nitro groups enhanced activity against S. pneumoniae, suggesting a structure-activity relationship (SAR) where electronic properties play a crucial role .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain modifications led to increased selectivity and potency against specific cancer types while minimizing toxicity to normal cells .

Applications De Recherche Scientifique

Medicinal Chemistry

a. Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain imidazole derivatives showed growth inhibition in various cancer cell lines, suggesting potential as anticancer agents .

b. Antimicrobial Properties

The compound's thioether linkage (from the nitrobenzyl moiety) may contribute to antimicrobial activity. Research has highlighted that compounds with similar structures can inhibit bacterial RNA polymerase, leading to effective antibacterial properties against pathogens like Streptococcus pneumoniae and Escherichia coli . The mechanism often involves targeting bacterial enzymes critical for survival.

Pharmacological Applications

a. Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in disease pathways. For example, studies on related compounds have shown effectiveness in inhibiting enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinases, which are often overexpressed in cancers . This inhibition could lead to reduced tumor growth and metastasis.

b. Neuropharmacology

Imidazole derivatives have been investigated for their neuropharmacological effects, including potential anticonvulsant properties. The incorporation of specific substituents can enhance their efficacy in modulating neurotransmitter systems, making them candidates for treating neurological disorders .

Material Science Applications

a. Synthesis of Functional Materials

The unique chemical structure of (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone allows for its use in synthesizing functional materials. Its ability to form coordination complexes with metals can be utilized in developing new materials for electronics or catalysis .

Table 1: Summary of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Observations :

- Oxidation of the thioether to sulfone (mCPBA) proceeds with higher efficiency compared to sulfoxide formation (H₂O₂) .

- The nitro group on the benzyl moiety remains stable under these conditions.

Reduction Reactions

The ketone group (C=O) can be reduced to a secondary alcohol.

Mechanistic Notes :

- LiAlH₄ provides higher yields due to stronger reducing power, but requires anhydrous conditions .

- The thioether and nitro groups are unaffected under these conditions.

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylphenyl ring undergoes nitration, halogenation, or sulfonation.

Key Findings :

- Nitration occurs preferentially at the para position relative to existing methyl groups .

- Bromination under FeBr₃ catalysis shows regioselectivity for the less hindered position.

Nucleophilic Substitution at the Imidazole Ring

The imidazole ring’s N–H group can participate in alkylation or acylation.

Critical Insights :

- Alkylation enhances the compound’s lipophilicity, potentially improving pharmacokinetic properties .

- Acylation is reversible under basic conditions.

Hydrolysis of the Thioether Linkage

Under strong acidic/basic conditions, the C–S bond cleaves.

Applications :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |

|---|---|---|---|

| Oxidation (to sulfone) | Fast | Low | mCPBA |

| Reduction (ketone) | Moderate | Moderate | LiAlH₄ |

| EAS (nitration) | Slow | High | H₂SO₄ |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The 3-nitrobenzylthio group in the target compound distinguishes it from other imidazole derivatives. For example:

- Compound A: "(4-Nitrophenyl)(2-((3-(trifluoromethyl)benzyl)sulfanyl)-4,5-dihydro-1H-imidazol-1-yl)methanone" (RN: 851805-74-8) replaces the 3,5-dimethylphenyl group with a 4-nitrophenyl moiety and introduces a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl groups in the target compound.

- Compound B: "1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole" features methoxy substituents instead of nitro and methyl groups.

Table 1: Substituent Effects on Key Properties

*Estimated using fragment-based methods.

Pharmacological Potential

Imidazole derivatives with nitro groups often exhibit antimicrobial properties due to nitroreductase-mediated activation in bacterial cells. For instance, 4,5-diphenylimidazoles with nitroaryl substituents demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus . The target compound’s 3-nitrobenzylthio group may similarly confer antibacterial activity, though empirical data are lacking. In contrast, methoxy-substituted analogs (e.g., Compound B) show stronger anti-inflammatory effects (IC₅₀: 10–20 µM in COX-2 inhibition assays) .

Physicochemical and Spectroscopic Properties

- Solubility : The nitro group in the target compound increases polarity compared to purely alkyl-substituted imidazoles (e.g., 4,5-diphenyl-2-cyclohexylimidazole ). However, the 3,5-dimethylphenyl group counterbalances this with hydrophobic interactions.

- NMR Data : Analogous compounds (e.g., Zygocaperoside ) show aromatic proton resonances at δ 7.2–8.5 ppm for nitroaryl groups, consistent with the target compound’s expected spectrum.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Thioether Formation: React 3-nitrobenzyl chloride with a thiol-containing imidazole precursor (e.g., 4,5-dihydro-1H-imidazole-2-thiol) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours .

Methanone Coupling: Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the thioether-imidazole intermediate with 3,5-dimethylbenzoic acid. Reactions are typically carried out in anhydrous dichloromethane under nitrogen at room temperature for 24 hours .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final product .

Key Parameters:

- Catalyst: DCC/EDC for carbodiimide-mediated coupling.

- Solvent: Anhydrous conditions critical for coupling efficiency.

- Yield Optimization: Monitor reaction progress via TLC or LC-MS to minimize side products.

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula (C₂₀H₂₀N₃O₃S) .

- IR Spectroscopy: Detect characteristic stretches for C=O (~1650 cm⁻¹), NO₂ (~1520 cm⁻¹), and C-S (~650 cm⁻¹) .

Advanced: How do structural modifications (e.g., nitro group position) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Nitro Group: The 3-nitro position on the benzyl group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like enzymes or receptors. Compare with analogs (e.g., 4-nitro substitution) using computational docking (AutoDock Vina) and in vitro assays .

- Methyl Groups on Phenyl Ring: 3,5-Dimethyl substitution may improve lipophilicity, affecting membrane permeability. Assess via logP measurements (HPLC) and cellular uptake studies .

- Experimental Design: Synthesize analogs with systematic substituent variations and test against biological targets (e.g., enzyme inhibition assays). Use ANOVA to statistically compare activity differences .

Advanced: How should researchers interpret conflicting pharmacological data (e.g., IC₅₀ values) across studies?

Methodological Answer:

- Data Normalization: Standardize assay conditions (e.g., cell line, incubation time, solvent controls) to minimize variability.

- Meta-Analysis: Compare data across studies using tools like Prism or R. For example, if IC₅₀ values vary by >10-fold, investigate differences in:

- Assay Type: Radioligand binding vs. functional assays (e.g., cAMP accumulation).

- Compound Purity: Verify via HPLC (>95% purity required for reliable data) .

- Case Example: A study reporting IC₅₀ = 1.2 µM vs. another with IC₅₀ = 15 µM may reflect differences in target conformation (e.g., GPCR vs. isolated receptor domains) .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like Schrödinger Suite or PyMOL to model interactions with proteins (e.g., kinases, GPCRs). Focus on key residues (e.g., catalytic lysine or aspartate) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., nitro group with Arg residues) and hydrophobic interactions (methyl groups with Leu/Val pockets) .

- Pharmacophore Mapping: Identify essential features (e.g., nitro group, carbonyl oxygen) using MOE or Discovery Studio .

Basic: What purification challenges arise during synthesis, and how are they resolved?

Methodological Answer:

- Common Issues:

- Byproducts: Unreacted starting materials or dimerization products.

- Polarity: The compound’s moderate polarity complicates separation from impurities.

- Solutions:

- Flash Chromatography: Use a gradient of ethyl acetate/hexane (20% → 50%) with silica gel (230–400 mesh).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by slow cooling to enhance crystal purity .

Advanced: How does solvent choice impact the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of thiols by stabilizing transition states via dipole interactions. For example, DMF increases reaction rates by 2–3x compared to THF .

- Protic Solvents (MeOH, EtOH): Disfavor thioether formation due to hydrogen bonding with nucleophiles.

- Experimental Validation: Compare reaction kinetics (GC-MS monitoring) in DMF vs. acetonitrile to quantify solvent effects .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely .

- Mutagenesis: Engineer enzyme mutants (e.g., Ala substitution at key residues) to test binding dependency.

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) to confirm direct interaction .

Basic: What analytical techniques assess the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC Stability Assays: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation over 24–72 hours .

- LC-MS/MS: Identify degradation products (e.g., hydrolysis of the thioether bond or nitro group reduction) .

- Accelerated Stability Testing: Use thermal stress (40–60°C) to predict shelf-life .

Advanced: How can in silico toxicity prediction guide preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.